molecular formula C8H15ClFN B13474099 1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride CAS No. 2866353-28-6

1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

Cat. No.: B13474099
CAS No.: 2866353-28-6
M. Wt: 179.66 g/mol
InChI Key: XGRBUNMVWSNPIT-UHFFFAOYSA-N
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Description

1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H14FN·HCl. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. The presence of a fluorine atom and an amine group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s rigid structure makes it useful in the development of polymers and advanced materials.

    Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with other similar compounds:

    4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride: Similar structure but lacks the methanamine group.

    7,7-Dimethylbicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride: Contains additional methyl groups, altering its chemical properties.

    1-[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride: Contains an oxygen atom in the ring, affecting its reactivity .

These comparisons highlight the uniqueness of 1-{4-Fluorobicyclo[22

Properties

CAS No.

2866353-28-6

Molecular Formula

C8H15ClFN

Molecular Weight

179.66 g/mol

IUPAC Name

(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride

InChI

InChI=1S/C8H14FN.ClH/c9-8-3-1-7(5-8,6-10)2-4-8;/h1-6,10H2;1H

InChI Key

XGRBUNMVWSNPIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)CN)F.Cl

Origin of Product

United States

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